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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde oxime

CAS No.: 3717-22-4

Cat. No.: B3022790

Get Quote

Introduction: The Versatility of a Substituted
Benzaldehyde Oxime
4-Methoxybenzaldehyde oxime, a derivative of the readily available p-anisaldehyde, is a

crystalline solid that serves as a highly versatile and valuable building block in the synthesis of

a diverse array of bioactive compounds. Its strategic importance in medicinal chemistry and

drug development stems from the reactive yet stable nature of the oxime functional group,

coupled with the electronic influence of the methoxy-substituted aromatic ring. This document

provides an in-depth guide for researchers, scientists, and drug development professionals on

the practical applications of 4-methoxybenzaldehyde oxime in the synthesis of compounds

with significant therapeutic potential, including anticonvulsant, antimicrobial, and aldose

reductase inhibitory activities.

The oxime moiety (C=N-OH) is a rich hub of chemical reactivity. It can be readily O-alkylated or

O-acylated, participate in cycloaddition reactions, or undergo rearrangement to form amides.

This functional group's ability to act as a precursor to various nitrogen-containing heterocycles
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is a cornerstone of its utility in constructing complex molecular architectures that are often

found in biologically active natural products and synthetic drugs.[1] The 4-methoxyphenyl

group, on the other hand, not only influences the reactivity of the oxime but also provides a key

structural motif for interaction with biological targets.

This guide is structured to provide not just step-by-step protocols, but also the scientific

rationale behind the synthetic strategies. By understanding the "why" behind the "how,"

researchers can better troubleshoot experiments, adapt procedures for novel derivatives, and

ultimately accelerate the discovery of new therapeutic agents.

Physicochemical Properties and Safety Information
A thorough understanding of the starting material is paramount for successful and safe

synthesis.

Property Value Reference

Molecular Formula C₈H₉NO₂ [2]

Molecular Weight 151.16 g/mol [2]

Appearance
White to off-white crystalline

powder

Melting Point 47-51 °C

CAS Number 3235-04-9 [2]

Safety Precautions: 4-Methoxybenzaldehyde oxime is harmful if swallowed, in contact with

skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

[2] Always handle this compound in a well-ventilated fume hood with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat.

I. Synthesis of Anticonvulsant Triazolopyrimidines
Derivatives of[1][3][4]triazolo[1,5-a]pyrimidine are a class of nitrogen-containing fused

heterocycles that have shown significant promise as anticonvulsant agents. The synthesis of
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these compounds can be efficiently achieved using 4-methoxybenzaldehyde as a key starting

material to first construct a chalcone intermediate.

Scientific Rationale
The synthetic strategy involves a Claisen-Schmidt condensation to form an α,β-unsaturated

ketone (chalcone), followed by a cyclization reaction with 3-amino-1,2,4-triazole. The

chalcone's electrophilic β-carbon is susceptible to nucleophilic attack by the amino group of the

triazole, initiating a cascade of reactions that ultimately leads to the formation of the fused

heterocyclic system. The 4-methoxyphenyl group in the final product is a common feature in

many anticonvulsant drugs and is believed to contribute to binding at the target site, potentially

the benzodiazepine binding site on the GABA-A receptor.
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Part 1: Chalcone Synthesis

Part 2: Triazolopyrimidine Formation

4-Methoxybenzaldehyde + Acetophenone

Claisen-Schmidt Condensation
(NaOH, Ethanol, rt)

Reaction

(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
(Chalcone Intermediate)

Product

Chalcone Intermediate + 3-Amino-1,2,4-triazole

Intermediate Transfer

Cyclization
(Acetic Acid, Reflux)

Reaction

7-(4-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
(Bioactive Compound)

Product

Click to download full resolution via product page

Caption: Synthetic workflow for triazolopyrimidine anticonvulsants.
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Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone

Intermediate)

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-methoxyacetophenone

(1.50 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol.

Reaction Initiation: While stirring the solution at room temperature, add a solution of sodium

hydroxide (0.8 g, 20 mmol) in 10 mL of water dropwise over 15 minutes.

Reaction Monitoring: A yellow precipitate will form. Continue stirring at room temperature for

4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a

mobile phase of hexane:ethyl acetate (4:1).

Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify

with dilute HCl until the pH is neutral.

Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water.

Purification: Recrystallize the crude product from ethanol to obtain pale yellow crystals of the

chalcone.

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

The expected yield is typically in the range of 85-95%.

Protocol 2: Synthesis of 7-(4-methoxyphenyl)-5-phenyl-[1][3][4]triazolo[1,5-a]pyrimidine

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine

the chalcone from Protocol 1 (2.38 g, 10 mmol) and 3-amino-1,2,4-triazole (0.84 g, 10 mmol)

in 30 mL of glacial acetic acid.

Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain this

temperature for 8-10 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200

mL of ice-cold water. A solid precipitate will form.

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.
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Filter the solid, wash with copious amounts of water, and dry under vacuum.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of hexane and ethyl acetate as the eluent.

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry,

and melting point analysis.

II. Beckmann Rearrangement to Bioactive Amides
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an

amide under acidic conditions.[5] This transformation is a powerful tool for introducing an amide

functional group, a common feature in many pharmaceuticals. Applying this reaction to 4-
methoxybenzaldehyde oxime provides a direct route to 4-methoxybenzamide and its

derivatives, which have been investigated for their anticonvulsant properties.[4]

Scientific Rationale
The mechanism of the Beckmann rearrangement involves the protonation of the oxime's

hydroxyl group, converting it into a good leaving group (water).[6] This is followed by a

concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom,

leading to the formation of a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion

and tautomerization yields the final amide product. The choice of a strong acid catalyst is

crucial for the initial protonation step.

Reaction Mechanism
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Beckmann Rearrangement of 4-Methoxybenzaldehyde Oxime

4-Methoxybenzaldehyde Oxime

Protonation of Hydroxyl Group
(H+)

Protonated Oxime

Rearrangement and Loss of Water

Nitrilium Ion

Nucleophilic attack by Water

Iminol Intermediate

Tautomerization

4-Methoxybenzamide
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Caption: Mechanism of the Beckmann rearrangement.
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Detailed Protocol: Synthesis of 4-Methoxybenzamide
Reagent Preparation: In a dry 100 mL round-bottom flask, dissolve 4-
methoxybenzaldehyde oxime (1.51 g, 10 mmol) in 20 mL of anhydrous diethyl ether.

Catalyst Addition: Cool the solution in an ice bath to 0 °C. Slowly and carefully add

concentrated sulfuric acid (2 mL) dropwise with vigorous stirring.

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 2-3 hours.

Work-up and Isolation: Pour the reaction mixture cautiously over 50 g of crushed ice. A white

precipitate will form.

Filter the solid product and wash it with cold water until the washings are neutral to litmus

paper.

Purification: Recrystallize the crude 4-methoxybenzamide from a mixture of ethanol and

water to obtain fine white needles.

Characterization: Determine the melting point and confirm the structure using IR and NMR

spectroscopy. The expected yield is typically above 80%.

III. Synthesis of Antimicrobial O-Acyl Oxime Esters
The O-acylation of 4-methoxybenzaldehyde oxime provides a straightforward method for

synthesizing a library of oxime esters. These compounds have demonstrated promising

antimicrobial and antifungal activities.[4] The nature of the acyl group can be varied to fine-tune

the biological activity, allowing for structure-activity relationship (SAR) studies.

Scientific Rationale
The synthesis proceeds via a nucleophilic attack of the oxime's oxygen on the electrophilic

carbonyl carbon of an acyl chloride. A base, typically a tertiary amine like triethylamine, is used

to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards

the product. The lipophilicity and electronic properties of the resulting ester can significantly

influence its ability to penetrate microbial cell membranes and interact with intracellular targets.
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Experimental Workflow

4-Methoxybenzaldehyde Oxime

Reaction in Dichloromethane
(Triethylamine, 0°C to rt)

Acyl Chloride
(e.g., Benzoyl Chloride)

O-Acyl Oxime Ester

Purification
(Washing and Recrystallization)

Bioactive Antimicrobial Agent
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Caption: Synthesis of antimicrobial O-acyl oxime esters.

Detailed Protocol: Synthesis of 4-Methoxybenzaldehyde
O-benzoyl oxime

Reaction Setup: To a solution of 4-methoxybenzaldehyde oxime (1.51 g, 10 mmol) and

triethylamine (1.5 mL, 11 mmol) in 30 mL of dichloromethane (DCM) in a 100 mL round-

bottom flask, cool the mixture to 0 °C in an ice bath.

Reagent Addition: Add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise to the stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction's completion by TLC (hexane:ethyl acetate, 3:1).
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Work-up: Wash the reaction mixture successively with 20 mL of water, 20 mL of 1M HCl, 20

mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the

solvent under reduced pressure.

Purification: Recrystallize the resulting solid from ethanol to afford the pure O-benzoyl oxime

ester as a white solid.

Characterization: Characterize the product by its melting point and spectroscopic methods

(¹H NMR, ¹³C NMR, and IR).

IV. Application in the Synthesis of Aldose Reductase
Inhibitors
Aldose reductase is an enzyme implicated in the long-term complications of diabetes. O-benzyl

oxime derivatives of substituted benzaldehydes have been identified as potent inhibitors of this

enzyme.[7] 4-Methoxybenzaldehyde oxime can serve as a key precursor for the synthesis of

such compounds.

Scientific Rationale
The synthesis involves the O-benzylation of a hydroxylamine derivative, which is then reacted

with a substituted benzaldehyde. In the context of using 4-methoxybenzaldehyde oxime, a

related strategy would involve the reaction of a suitably substituted hydroxylamine with 4-

methoxybenzaldehyde. The resulting O-substituted oxime ether can then be evaluated for its

aldose reductase inhibitory activity. The 4-methoxyphenyl moiety often plays a crucial role in

fitting into the active site of the enzyme.

Detailed Protocol: General Procedure for O-Benzyl
Oxime Ether Synthesis

Hydroxylamine Preparation: Prepare a solution of the desired O-benzylhydroxylamine

hydrochloride (1.0 eq) in a mixture of methanol and water.

Condensation Reaction: To this solution, add 4-methoxybenzaldehyde (1.0 eq).
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Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the

disappearance of the starting materials by TLC.

Work-up: Evaporate the solvent under reduced pressure. Add water to the residue and

extract the product with ethyl acetate.

Purification: Wash the combined organic layers with water, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be further purified

by column chromatography or recrystallization.

Characterization: Confirm the structure of the synthesized O-benzyl oxime ether using

standard spectroscopic techniques.

Conclusion and Future Perspectives
4-Methoxybenzaldehyde oxime has proven to be a versatile and economically viable starting

material for the synthesis of a wide range of bioactive compounds. The protocols detailed in

this guide provide a solid foundation for researchers to explore its potential in drug discovery.

The straightforward synthesis of the oxime and its amenability to a variety of chemical

transformations make it an attractive scaffold for generating compound libraries for high-

throughput screening.

Future research in this area could focus on the synthesis of novel derivatives with enhanced

potency and improved pharmacokinetic profiles. For instance, the exploration of different

heterocyclic systems derived from 4-methoxybenzaldehyde oxime could lead to the

discovery of new classes of anticonvulsant or anticancer agents. Furthermore, a deeper

understanding of the structure-activity relationships of these compounds will be crucial for the

rational design of next-generation therapeutics. The continued application of this versatile

building block will undoubtedly contribute to the advancement of medicinal chemistry and the

development of new treatments for a variety of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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